Cas no 2228993-80-2 (4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline)

4-(1-Bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline is a halogenated aromatic compound featuring a bromopropane substituent and a dimethylamino functional group. Its molecular structure, combining a reactive bromine atom with a fluorine-substituted aromatic ring, makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and pharmaceutical applications. The presence of both electron-donating (dimethylamino) and electron-withdrawing (fluoro) groups enhances its versatility in regioselective transformations. The bromine moiety facilitates further functionalization via nucleophilic substitution or metal-catalyzed coupling, while the fluorine atom can improve metabolic stability in bioactive molecules. This compound is suited for use in medicinal chemistry and materials science due to its balanced reactivity and structural tunability.
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline structure
2228993-80-2 structure
商品名:4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline
CAS番号:2228993-80-2
MF:C11H15BrFN
メガワット:260.145905733109
CID:6558386
PubChem ID:165677619

4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline 化学的及び物理的性質

名前と識別子

    • 4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline
    • EN300-1917455
    • 2228993-80-2
    • インチ: 1S/C11H15BrFN/c1-8(7-12)9-4-5-11(14(2)3)10(13)6-9/h4-6,8H,7H2,1-3H3
    • InChIKey: YODFVZDMWQLEHE-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C)C1C=CC(=C(C=1)F)N(C)C

計算された属性

  • せいみつぶんしりょう: 259.03719g/mol
  • どういたいしつりょう: 259.03719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 3.2Ų

4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1917455-0.5g
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline
2228993-80-2
0.5g
$1097.0 2023-09-17
Enamine
EN300-1917455-0.25g
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline
2228993-80-2
0.25g
$1051.0 2023-09-17
Enamine
EN300-1917455-0.05g
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline
2228993-80-2
0.05g
$959.0 2023-09-17
Enamine
EN300-1917455-2.5g
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline
2228993-80-2
2.5g
$2240.0 2023-09-17
Enamine
EN300-1917455-0.1g
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline
2228993-80-2
0.1g
$1005.0 2023-09-17
Enamine
EN300-1917455-1.0g
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline
2228993-80-2
1g
$1142.0 2023-06-01
Enamine
EN300-1917455-5.0g
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline
2228993-80-2
5g
$3313.0 2023-06-01
Enamine
EN300-1917455-1g
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline
2228993-80-2
1g
$1142.0 2023-09-17
Enamine
EN300-1917455-5g
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline
2228993-80-2
5g
$3313.0 2023-09-17
Enamine
EN300-1917455-10g
4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline
2228993-80-2
10g
$4914.0 2023-09-17

4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline 関連文献

4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylanilineに関する追加情報

Introduction to 4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline (CAS No. 2228993-80-2)

4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline, with the chemical formula C9H14BrFNO, is a fluorinated aromatic amine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number CAS No. 2228993-80-2, represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features, including a brominated side chain and a fluoro-substituted aniline moiety, make it a versatile intermediate for synthetic chemistry and drug discovery.

The< strong>fluoro-substituent at the 2-position of the aniline ring is a key structural element that influences the pharmacokinetic and pharmacodynamic properties of the molecule. Fluorine atoms are well-known for their ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate drug distribution. In particular, fluorine substitution can lead to increased lipophilicity and reduced susceptibility to enzymatic degradation, which are critical factors in drug design. The presence of a< strong>bromine atom at the 1-position of the propyl side chain adds another layer of complexity, providing a handle for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in various biological processes and are often implicated in diseases such as cancer and inflammation. The< strong>N,N-dimethylaniline core structure of 4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline resembles many known PPI inhibitors, making it a potential candidate for this therapeutic area. Current research in medicinal chemistry has demonstrated that arylamine derivatives can effectively disrupt PPIs by binding to specific residues within the interaction interface. The< strong>bromoalkyl side chain not only serves as a reactive site for further derivatization but also contributes to the overall molecular shape and binding affinity.

The synthesis of< strong>4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline involves multi-step organic transformations that highlight the compound's synthetic utility. A common synthetic route begins with the bromination of propylbenzene followed by nucleophilic substitution with fluoroaniline. The N,N-dimethylation is typically achieved using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. This methodological approach underscores the compound's feasibility for large-scale production and structural diversification.

Recent advances in computational chemistry have enabled the rapid screening of virtual libraries containing analogs of< strong>4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline. Molecular docking studies have identified several derivatives with enhanced binding affinity to target proteins, suggesting that this scaffold could be optimized for therapeutic efficacy. For instance, modifications at the fluoro-substituted aniline ring have shown promising results in improving selectivity over off-target proteins. These findings align with broader trends in drug discovery where structure-based design plays a pivotal role in identifying lead compounds.

In addition to its potential as an inhibitor of PPIs, 4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline has been explored as a precursor for more complex molecules. The< strong>bromoalkyl group, in particular, can be readily converted into various functional groups such as thiols or carboxylic acids through palladium-catalyzed coupling reactions. This reactivity makes it an attractive building block for constructing heterocyclic compounds, which are prevalent in many biologically active molecules.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacokinetic profiles. The introduction of fluorine atoms into drug candidates often leads to improved solubility, bioavailability, and tissue distribution. The< strong>fluoro-substituent in 4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline exemplifies this trend, as it is expected to enhance the compound's metabolic stability and binding interactions with biological targets. Such properties are critical for developing drugs that can withstand enzymatic degradation and maintain prolonged activity within the body.

Evaluation of< strong>4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline in preclinical models has provided insights into its potential therapeutic applications. Initial studies have shown that analogs derived from this scaffold exhibit anti-inflammatory and antitumor activities by modulating key signaling pathways involved in disease progression. These results are particularly encouraging given the growing evidence linking aberrant PPIs to various pathological conditions. Further research is warranted to fully elucidate its mechanism of action and explore its clinical potential.

The development of novel synthetic methodologies has also contributed to the growing interest in< strong>CAS No. 2228993-80-2. Catalytic approaches have enabled more efficient and sustainable routes to fluorinated aromatic amines, reducing reliance on traditional halogenation methods that may generate hazardous byproducts. These advancements not only improve yield but also align with green chemistry principles by minimizing environmental impact.

In conclusion, 4-(1-bromopropan-2-yl)-2-fluoro-N,N-dimethylaniline represents a valuable intermediate in pharmaceutical research due to its structural versatility and synthetic accessibility. Its unique combination of functional groups makes it suitable for further derivatization into novel therapeutic agents targeting PPIs and other biological processes. As computational tools continue to refine structure-based drug design, compounds like this are likely to play an increasingly important role in developing next-generation therapeutics.

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